Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate
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Description
Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C24H25FN2O4S2 and its molecular weight is 488.59. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that piperazine derivatives, which this compound contains, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating that the compound could potentially interact with multiple targets.
Mode of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could interact with its targets by binding to them, thereby modulating their activity.
Biochemical Pathways
Given the wide range of biological activities associated with indole and piperazine derivatives , it is likely that the compound could affect multiple pathways, leading to diverse downstream effects.
Result of Action
Based on the known activities of indole and piperazine derivatives , the compound could potentially exert a variety of effects, depending on the specific targets and pathways it interacts with.
Properties
IUPAC Name |
ethyl 3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O4S2/c1-3-31-24(28)22-23(19(16-32-22)18-10-8-17(2)9-11-18)33(29,30)27-14-12-26(13-15-27)21-7-5-4-6-20(21)25/h4-11,16H,3,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTMWDUZERIIMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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